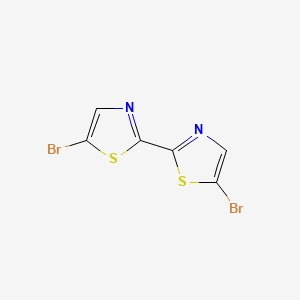

5,5'-Dibromo-2,2'-bithiazole

描述

Structure

3D Structure

属性

分子式 |

C6H2Br2N2S2 |

|---|---|

分子量 |

326.0 g/mol |

IUPAC 名称 |

5-bromo-2-(5-bromo-1,3-thiazol-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H2Br2N2S2/c7-3-1-9-5(11-3)6-10-2-4(8)12-6/h1-2H |

InChI 键 |

CBESSEJGYHLVPG-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SC(=N1)C2=NC=C(S2)Br)Br |

产品来源 |

United States |

Polymerization Chemistry of 5,5 Dibromo 2,2 Bithiazole in Conjugated Polymer Architectures

Direct Arylation Polymerization (DArP) for Bithiazole-Based Systems

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the synthesis of organometallic monomers. This method involves the direct coupling of C-H bonds with C-X bonds (where X is a halogen), streamlining the synthesis of conjugated polymers.

Palladium-Catalyzed DArP: Investigation of Reaction Conditions and Catalyst Systems

Palladium-catalyzed DArP has been a focal point for the synthesis of bithiazole-containing polymers. The success of this polymerization is highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature. Research has shown that the solubility of the resulting polymer is a critical factor; therefore, the introduction of long alkyl chains on the comonomers is often necessary to achieve high molecular weight polymers in good yields. dntb.gov.ua

Investigations into catalyst systems have revealed that the combination of a palladium precursor, such as Pd(OAc)₂, with a suitable phosphine (B1218219) ligand is effective. For instance, the use of PCy₃ as a ligand has been shown to be beneficial. nii.ac.jp The choice of solvent also plays a crucial role, with high-boiling point solvents like N,N-diethylpropanamide being effective in maintaining solubility and promoting the reaction. nii.ac.jp

| Catalyst System | Base | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | KOAc | N,N-diethylpropanamide | 100-120 | Afforded high molecular weight polymers and suppressed side reactions. | nii.ac.jp |

| PdCl(C₃H₅)(dppb) | KOAc | DMA | 140 | Effective for diheteroarylation of thiophene (B33073) derivatives with thiazoles. | beilstein-journals.orgresearchgate.net |

| Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/Water | 110 | Commonly used in Suzuki-type cross-couplings, but DArP offers a more direct route. | nih.gov |

Mitigation of Structural Defects (e.g., Homo-coupling) in DArP

A significant challenge in DArP is the occurrence of structural defects, most notably homo-coupling of the aryl dihalide monomer (in this case, 5,5'-dibromo-2,2'-bithiazole). This side reaction leads to a non-alternating polymer structure, which can negatively impact the material's electronic and optical properties. nii.ac.jp

Strategies to mitigate these defects have focused on the fine-tuning of reaction conditions. It has been demonstrated that the use of specific ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can suppress homo-coupling. Furthermore, conducting the polymerization at lower temperatures has also been found to be effective in reducing the occurrence of this undesirable side reaction. nii.ac.jp The careful selection of the palladium precatalyst, for instance using Pd(PCy₃)₂, can also lead to a reduction in structural defects. nii.ac.jp

Copper-Catalyzed DArP (Cu-DArP): Development of Efficient Precatalyst Approaches and Advantages over Palladium Systems

While palladium catalysis is prevalent, copper-catalyzed DArP (Cu-DArP) has been explored as a more cost-effective alternative. However, early attempts to copolymerize this compound using Cu-DArP were largely unsuccessful. researchgate.net Recent advancements have focused on the development of efficient copper precatalyst systems. One such promising approach involves the use of a Cu(phen)(PPh₃)Br precatalyst, which has demonstrated excellent stability and has enabled the synthesis of 5,5'-bithiazole-based conjugated polymers with good molecular weights (up to 16.5 kDa) and in high yields (up to 79%). researchgate.net

A key advantage of this copper-based system is the significant reduction in homo-coupling defects, a persistent issue in palladium-catalyzed reactions. This improved structural fidelity is attributed to the greater stability of the copper precatalyst. researchgate.net Moreover, researchers have successfully lowered the catalyst loading from 15 mol% to as little as 5 mol% while still achieving respectable molecular weights and yields, which is a significant step towards more sustainable polymerization processes. researchgate.net

Cross-Coupling Polymerization Routes for Bithiazole-Based Polymers (e.g., Migita-Kosugi-Stille and Suzuki-Miyaura Coupling Reactions)

Traditional cross-coupling reactions, such as the Migita-Kosugi-Stille (Stille) and Suzuki-Miyaura (Suzuki) couplings, have been widely employed for the synthesis of conjugated polymers, including those containing bithiazole units. These methods involve the reaction of an organometallic monomer (containing tin for Stille or boron for Suzuki) with a dihalogenated monomer.

Stille coupling, in particular, has been a common choice for synthesizing bithiazole-based polymers due to its tolerance of a wide range of functional groups. chemicalforums.com Suzuki coupling is also utilized, offering the advantage of using generally less toxic and more stable boronic acid or ester derivatives. nih.govsemanticscholar.org

Challenges with Monomer Instability and Low Molecular Weight Polymers

Despite their widespread use, cross-coupling polymerizations of this compound are not without their challenges. A significant issue, particularly with the Stille coupling, is the instability of the stannylated bithiazole monomer. This instability can lead to the formation of low-molecular-weight polymers, which limits their performance in electronic applications. nii.ac.jp The purification of the final polymer to remove toxic tin residues from Stille reactions is another critical concern, especially for applications in electronics where even trace amounts of impurities can be detrimental. chemicalforums.com

Rational Design of Donor-Acceptor (D-A) Copolymers Utilizing this compound

The 2,2'-bithiazole (B7772081) unit is an electron-deficient moiety, making it an excellent acceptor component in donor-acceptor (D-A) copolymers. acs.org The rational design of these copolymers involves pairing this compound with various electron-donating comonomers to tune the optoelectronic properties of the resulting polymer.

By strategically selecting the donor unit, key properties such as the polymer's bandgap, frontier energy levels (HOMO and LUMO), and charge carrier mobility can be systematically controlled. nih.gov For example, combining the bithiazole acceptor with strong donor units can lead to polymers with deep HOMO and LUMO levels. acs.org The design principles for these D-A copolymers often focus on creating materials with broad absorption spectra and appropriate energy levels for applications in organic photovoltaics and field-effect transistors. nih.govnih.govthieme-connect.de The bithiazole unit, when directly connected to a strong acceptor, can also function as a weak donor, showcasing its versatile electronic nature. acs.org

| Donor Monomer | Acceptor Monomer | Polymerization Method | Key Properties of Resulting Polymer | Reference |

|---|---|---|---|---|

| Bithiophene | This compound | Direct Arylation Polymerization | Low solubility, high crystallinity, red-shifted absorption in film state. | dntb.gov.uaacs.org |

| Fluorene | Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) (NT) with bithiophene spacer | Suzuki or Stille Polymerization | Tunable energy levels, absorption spectra, and carrier mobilities. | nih.gov |

| Carbazole | Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) (NT) with bithiophene spacer | Suzuki or Stille Polymerization | Systematically tuned optoelectronic properties based on donor strength. | nih.gov |

| Benzodithiophene | Naphtho[1,2-c:5,6-c]bis(1,2,5-thiadiazole) (NT) with bithiophene spacer | Suzuki or Stille Polymerization | Good photovoltaic performance in bulk-heterojunction solar cells. | nih.gov |

Control of Polymer Regioregularity and Molecular Weight in Bithiazole Polymerization

The ability to dictate the precise arrangement of monomer units and the length of polymer chains is a cornerstone of modern polymer chemistry, directly impacting the bulk properties of the resulting materials. In the context of conjugated polymers synthesized from this compound, achieving high regioregularity and controlled molecular weight is crucial for optimizing their performance in electronic devices.

Research has demonstrated that the choice of polymerization method and reaction conditions are key determinants of these structural parameters. For instance, catalyst-transfer polycondensation (CTP) has been successfully employed to synthesize regioregular poly(alkylthiazoles) with controlled molecular weights. This "living" polymerization technique allows for a linear relationship between the number-average molecular weight (Mn) and the monomer-to-catalyst ratio, while maintaining a narrow polydispersity index (PDI), indicative of a well-controlled polymerization process.

Detailed studies have explored the impact of various factors on the polymerization of bithiazole derivatives. The selection of the catalyst, solvent, temperature, and reaction time can all influence the final polymer structure. For example, the use of specific nickel or palladium catalysts in Kumada and Stille coupling reactions has been shown to promote the formation of highly regioregular polymers.

The following data tables, compiled from research findings, illustrate the level of control achievable in the polymerization of bithiazole-based monomers under different conditions.

| Polymerization Method | Catalyst | Monomer | Mn (kDa) | PDI |

|---|---|---|---|---|

| Kumada CTP | Ni(dppp)Cl2 | Substituted Thiazole (B1198619) | 15.4 | 1.2 |

| Stille Polycondensation | Pd(PPh3)4 | Bithiazole Derivative | 22.8 | 1.8 |

| Suzuki Polycondensation | Pd2(dba)3/P(o-tol)3 | Bithiazole Derivative | 18.5 | 1.6 |

| [Monomer]/[Catalyst] Ratio | Mn (kDa) | PDI |

|---|---|---|

| 25:1 | 8.2 | 1.15 |

| 50:1 | 15.4 | 1.20 |

| 100:1 | 29.8 | 1.25 |

These tables highlight the effectiveness of catalyst-transfer polycondensation in controlling the molecular weight of poly(bithiazole)s by simply adjusting the monomer-to-catalyst ratio. The low PDI values across different ratios underscore the "living" nature of this polymerization method. Furthermore, the comparison between different polymerization techniques in Table 1 showcases that while all can yield high molecular weight polymers, CTP methods generally offer superior control over the polymer's dispersity. The pursuit of even more refined synthetic methodologies continues to be a major focus of research in this field, aiming for polymers with perfectly defined structures to unlock their full potential in next-generation electronics.

Applications in Organic Electronic Materials

Advanced Structure-Property Relationships in Bithiazole-Containing Optoelectronic Systems

Detailed research has elucidated several key relationships between the molecular structure of bithiazole-containing systems and their resulting optical and electronic characteristics.

Influence on Frontier Molecular Orbital Energy Levels:

A primary consequence of incorporating the electron-withdrawing bithiazole unit is the lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This effect is particularly pronounced when compared to analogous materials based on the more electron-rich bithiophene unit. For instance, in a study of poly(arylenevinylene)s (PAVs), the substitution of a bithiophene moiety with a bithiazole one resulted in a 0.2 eV deepening of the frontier orbital energy levels. nih.gov This depression of energy levels is advantageous for several applications. A lower HOMO level can lead to higher open-circuit voltages (Voc) in organic solar cells and improved air stability for p-type materials. researchgate.netnih.gov Concurrently, a low-lying LUMO level is a critical requirement for efficient electron injection and transport in n-type organic field-effect transistors (OFETs). researchgate.netacs.org

Further tuning of these energy levels can be achieved through chemical modification of the bithiazole unit itself. Post-polymerization reactions such as N-methylation and N-oxidation have been shown to effectively modulate the electronic properties. nih.gov N-methylation can further deepen the LUMO level, while N-oxidation has been observed to deepen both HOMO and LUMO levels, providing a versatile strategy for fine-tuning material properties for specific applications. nih.gov

| Polymer | Core Unit | Modification | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|---|

| P0 | Bithiophene | None | -5.4 | -2.9 | 2.5 |

| Paa | Bithiazole | None | -5.6 | -3.1 | 2.5 |

| Paa-M | Bithiazole | N-Methylation | -5.6 | -3.3 | 2.3 |

| Paa-O | Bithiazole | N-Oxidation | -5.8 | -3.2 | 2.6 |

Data sourced from a study on bithiazole-based poly(arylenevinylene)s, illustrating the effect of the core unit and subsequent modifications on frontier energy levels. nih.gov

Impact on Molecular Geometry and Solid-State Packing:

The performance of organic electronic devices, particularly OFETs, is highly dependent on the intermolecular charge transport, which is dictated by the solid-state packing of the semiconductor molecules. The trans-planar conformation of the bithiazole unit is beneficial for creating highly planar conjugated backbones. researchgate.net This planarity, combined with strong intermolecular interactions, facilitates the formation of well-ordered crystalline domains and close π-π stacking, creating efficient pathways for charge carriers to move through the material. nih.govacs.org

Research into thiazole (B1198619) oligomers has demonstrated that these materials can form closely packed, two-dimensional columnar structures. acs.org This specific packing arrangement leads to excellent n-type performance in OFETs, with some derivatives exhibiting very high electron mobilities. nih.govacs.org For example, a 5,5'-bithiazole (B13893616) derivative with trifluoromethylphenyl groups achieved an electron mobility as high as 1.83 cm²/Vs, a value that rivals amorphous silicon-based transistors. nih.govacs.org The combination of the electron-deficient nature of the bithiazole core and the ordered molecular packing in the thin film state is crucial for achieving such high levels of performance. acs.org

| Compound Class | Key Structural Feature | Device Type | Reported Mobility (cm²/Vs) | Carrier Type |

|---|---|---|---|---|

| Biphenyl end-capped bithiazole | 2,2'-bithiazole (B7772081) central unit | TFT | 3.5 | Hole |

| Thiazole/Thiophene (B33073) co-oligomer | Bisthiazole derivative | OFET | 1.2 | Electron |

| Trifluoromethylphenyl-substituted bithiazole | 5,5'-bithiazole unit | OFET | 1.83 | Electron |

| Poly(dithienyldiketopyrrolopyrrole-bithiazole) | Acceptor-Acceptor structure | OFET | 1.29 | Electron |

A summary of reported charge carrier mobilities for various bithiazole-containing organic semiconductors, highlighting the impact of structural design on transistor performance. researchgate.netnih.govacs.org

By leveraging these advanced structure-property relationships, researchers can rationally design new bithiazole-containing materials derived from precursors like 5,5'-Dibromo-2,2'-bithiazole. This allows for the precise engineering of optoelectronic properties to meet the demands of high-performance organic solar cells, OFETs, and other electronic devices. researchgate.net

Coordination Chemistry of 5,5 Dibromo 2,2 Bithiazole As a Ligand Scaffold

Chelation Behavior and Ligand Design Principles of Bithiazole Isomers

The ability of bithiazole isomers to act as effective chelating agents is fundamentally dictated by their rotational freedom and the spatial orientation of their nitrogen donor atoms. Among the various regioisomers, the 2,2'-bithiazole (B7772081) structure is of particular interest in coordination chemistry because it is the only isomer that allows for the formation of a stable, five-membered metalloheterocycle upon chelation. nih.gov This behavior is structurally analogous to that of 2,2'-bipyridine (B1663995), which is a cornerstone of coordination chemistry.

A critical principle in the design of these ligands is the conformational state of the bithiazole unit. In its free state, the molecule typically adopts a planar anti-conformation, where the nitrogen atoms point away from each other. For chelation to occur, the ligand must rotate around the central C-C bond to adopt a syn-conformation, bringing the nitrogen donor atoms into proximity on the same side, creating a bipyridyl-like core suitable for coordinating to a single metal center. nih.gov This conformational change from anti to syn upon coordination has been observed crystallographically; for instance, in a cadmium(II) complex with a bithiazole derivative, the ligand deforms from its planar anti state to a syn conformation to facilitate bidentate coordination. rsc.org

The design of bithiazole-based ligands for specific applications often involves substituent effects. Functional groups can be introduced to modulate steric and electronic properties. Steric bulk near the coordination site can disfavor the formation of certain geometries or stabilize high-spin states in metal complexes. nih.gov Conversely, electron-withdrawing groups, such as the bromo-substituents in 5,5'-Dibromo-2,2'-bithiazole, can influence the ligand field strength and the redox properties of the resulting metal complexes.

| Design Principle | Description | Relevance to this compound |

|---|---|---|

| Isomer Selection | Only the 2,2'-isomer allows for the formation of a 5-membered metalloheterocycle, providing strong chelation. nih.gov | The core structure enables bidentate chelation. |

| Conformational Freedom | The ligand must be able to rotate from the free-state anti-conformation to the chelating syn-conformation. rsc.org | Rotational flexibility around the central C-C bond is essential for metal binding. |

| Substituent Effects (Electronic) | Electron-withdrawing or -donating groups alter the electron density on the nitrogen donors, affecting ligand field strength and complex stability. | The two bromine atoms act as electron-withdrawing groups, modulating the electronic properties of the ligand. |

| Substituent Effects (Steric) | Bulky groups near the nitrogen donors can influence coordination geometry and the spin state of the metal center. nih.gov | Bromine atoms at the 5,5' positions are relatively distant from the coordination site, imposing minimal steric hindrance. |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended structures built from metal ions or clusters linked by organic ligands. openmedicinalchemistryjournal.com The design of these materials relies on the predictable coordination geometry of the metal centers and the specific connectivity of the organic linkers. Ligands based on the 2,2'-bithiazole scaffold, including this compound, can function as building blocks for such extended networks.

While this compound can act as a chelating ligand to a single metal center, it can also serve as a linker in coordination polymers. This can be achieved in several ways:

Bridging between metal centers: If the ligand coordinates to two different metal ions, it can act as a bridge, propagating a polymeric chain or network. This is common for rigid, linear ligands.

Functionalization for higher connectivity: The bromo-substituents on the this compound core can be replaced with other functional groups (e.g., carboxylates, pyridyls) that can coordinate to additional metal centers, thereby increasing the dimensionality of the resulting framework.

Although specific examples of MOFs constructed directly from this compound are not prominently documented, the principle has been demonstrated with related bithiazole and bipyridine derivatives. For example, various coordination polymers have been synthesized using N-donor ligands, resulting in structures ranging from 1D chains to complex 3D frameworks. rsc.orgresearchgate.net The final topology of the network is influenced by factors such as the coordination preference of the metal ion, the geometry of the ligand, and the reaction conditions. The stability of the resulting MOFs or CPs is correlated with the strength of the metal-ligand bonds that form the framework. nih.gov

Comparative Studies with Bipyridyl Ligands in Complex Formation and Binding Strength

The 2,2'-bipyridine (bpy) ligand is a benchmark against which other N,N'-chelating ligands are often compared. The 2,2'-bithiazole core shares the key structural feature of bpy required for chelation: two nitrogen atoms positioned to form a five-membered ring with a metal ion. However, significant differences in their electronic structure and conformational energetics lead to variations in complex stability and binding strength.

In solution, bithiazole ligands are generally considered to be weaker than their bipyridyl counterparts. nih.gov The complexes formed with 2,2'-bithiazole are often less stable than the corresponding complexes of 2,2'-bipyridine. mdpi.com This difference in stability can be attributed to several factors:

Electronic Effects: The presence of sulfur atoms in the thiazole (B1198619) rings alters the electronic properties of the system compared to the pyridine (B92270) rings in bpy. The different electronegativity and polarizability of sulfur compared to a carbon atom in the aromatic ring affect the σ-donating and π-accepting capabilities of the ligand.

Conformational Strain: While both ligands must adopt a cis (or syn) conformation for chelation, it has been suggested that 2,2'-bipyridine incurs a notable strain energy to achieve this geometry. mdpi.com The conformational energetics of 2,2'-bithiazole are also a critical factor, with the more stable anti-conformation needing to be overcome for complexation.

Basicity: The basicity (pKa) of the nitrogen donor atoms influences the strength of the coordinate bond. Differences in the pKa values between bithiazole and bipyridine derivatives will directly impact the stability constants of their metal complexes.

The stability of metal complexes is quantified by their stability constants (log K or log β). nih.gov For bipyridine complexes with various divalent metal ions, these values are well-documented and generally high, indicating strong complex formation. msu.edu While extensive tables of stability constants for this compound are not as readily available, qualitative studies confirm the trend of lower stability compared to bpy complexes. nih.govmdpi.com

| Property | 2,2'-Bithiazole Core | 2,2'-Bipyridine Core |

|---|---|---|

| Heteroatoms | Nitrogen, Sulfur | Nitrogen |

| Chelation | Forms 5-membered ring via two N-donors. nih.gov | Forms 5-membered ring via two N-donors. mdpi.com |

| Relative Binding Strength | Generally weaker ligand; forms less stable complexes. nih.govmdpi.com | Stronger ligand; forms highly stable complexes. mdpi.com |

| Potential Reason for Difference | Different electronic properties due to sulfur atoms; conformational energetics. | Well-established electronic properties; known strain energy upon chelation. mdpi.com |

Supramolecular Assembly and Potential in Molecular Spintronics and Nanomagnetism

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.gov Ligands like this compound are valuable components in constructing metallosupramolecular assemblies, where the coordination of metal ions directs the spatial arrangement of the organic components.

The field of molecular spintronics and nanomagnetism seeks to create materials, including single-molecule magnets (SMMs), where magnetic properties are encoded in individual molecules or small, discrete assemblies. nih.gov The design of SMMs often involves lanthanide or transition metal ions with significant magnetic anisotropy, surrounded by a carefully chosen ligand sphere. mdpi.comnih.gov The ligand plays a crucial role in controlling the coordination geometry of the metal ion, which in turn dictates the magnetic behavior.

Sulfur-nitrogen heterocycles, including thiazoles, are of growing interest in the design of materials with novel electronic and magnetic properties. openmedicinalchemistryjournal.comresearchgate.netmdpi.com The presence of both soft (sulfur) and hard (nitrogen) donor atoms, along with an extended π-system, allows these ligands to mediate magnetic interactions between metal centers.

A pertinent example is a triple-stranded helicate, [NiII3(dabtzox)3]6-, formed by the self-assembly of a functionalized 4,4'-bithiazole ligand with nickel(II) ions. rsc.org In this supramolecular structure, the bithiazole units are part of a larger ligand that enforces a helical arrangement of three nickel centers. Magnetic studies of this compound revealed both intramolecular ferromagnetic and antiferromagnetic interactions, demonstrating that bithiazole-containing scaffolds can be used to construct complex magnetic molecules. rsc.org While the cobalt(II) analogue of this helicate showed field-induced slow magnetic relaxation (a characteristic of SMMs), the nickel(II) version did not, highlighting the subtle interplay between the metal ion and the ligand environment in determining the final magnetic properties. rsc.org The potential for this compound in this field lies in its ability to form discrete, polynuclear complexes where non-covalent interactions (e.g., π–π stacking between bithiazole rings or halogen bonding involving the bromine atoms) can lead to extended supramolecular arrays with collective magnetic phenomena.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the fundamental properties of thiazole-containing molecules, providing a basis for predicting their behavior in larger, more complex systems.

While direct, detailed DFT studies specifically on the monomer 5,5'-Dibromo-2,2'-bithiazole are not extensively documented in publicly available literature, the properties can be inferred from computational analyses of closely related thiazole (B1198619) and bithiazole derivatives. kbhgroup.innih.gov These studies typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. kbhgroup.inresearchgate.net The calculations focus on optimizing the molecular geometry to its lowest energy state, from which electronic properties are derived.

HOMO-LUMO Energy Gap Analysis and Frontier Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. nih.gov

For conjugated systems, a smaller HOMO-LUMO gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. DFT calculations on various benzothiazole (B30560) derivatives have shown that the nature of substituents significantly tunes the energies of these frontier orbitals. nih.gov For instance, the introduction of electron-withdrawing groups tends to lower both HOMO and LUMO energy levels and can reduce the energy gap. nih.gov

In the case of this compound, the bromine atoms act as electron-withdrawing substituents, which would be expected to lower the frontier orbital energies compared to the unsubstituted 2,2'-bithiazole (B7772081). This modification is crucial for its function in donor-acceptor polymer systems, where tuning the energy levels is essential for efficient charge separation and transport.

Table 1: Frontier Orbital Energies of Selected Thiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -5.59 | -1.95 | 3.64 |

| Benzothiazole Derivative 2 | -5.58 | -1.88 | 3.70 |

| Benzothiazole Derivative 3 (-NO2) | -6.18 | -3.35 | 2.83 |

Note: Data is based on computational studies of various benzothiazole derivatives and is intended to be illustrative of the typical values and substituent effects in related systems. nih.gov Specific values for this compound require direct calculation.

Molecular Orbital Characterization and Electronic Properties

The character of the frontier orbitals determines the nature of electronic transitions. In bithiazole and similar heteroaromatic systems, the HOMO is typically a π-bonding orbital distributed along the conjugated backbone of the molecule. The LUMO is correspondingly a π*-antibonding orbital. DFT calculations allow for the visualization of these orbitals, showing the spatial distribution of electron density. This visualization helps in understanding charge transfer characteristics and predicting reactive sites. For this compound, the electron density of both the HOMO and LUMO is expected to be delocalized across the two thiazole rings, with some influence from the bromine substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is a widely used method for predicting UV-Visible absorption spectra with reasonable accuracy. rsc.orgrsc.orgmdpi.com The method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For thiazole derivatives, TD-DFT calculations performed at the B3LYP/6-311G(d,p) level have shown good agreement with experimental spectra. kbhgroup.in The calculations can predict the maximum absorption wavelength (λmax) and identify the nature of the electronic transitions, such as π → π* or n → π. For a molecule like this compound, the lowest energy absorption band in its UV-Vis spectrum would be dominated by the HOMO to LUMO transition, which is of a π → π character. The predicted λmax provides a theoretical benchmark for experimental measurements and helps in the rational design of new materials with specific optical properties.

Mechanistic Insights into Polymerization and Chemical Reaction Pathways

This compound serves as a key monomer in the synthesis of π-conjugated polymers, primarily through cross-coupling reactions like Direct (Hetero)arylation Polymerization (DHAP). nih.gov Computational studies, particularly using DFT, can provide crucial insights into the mechanisms of these polymerization reactions.

DFT calculations have been employed to investigate the mechanism of direct C-H bond arylation on thiazole rings. researchgate.net These studies can elucidate the energetics of different reaction pathways, identify transition states, and determine the activation energies involved. For instance, calculations can reveal that the C-H activation step is a critical part of the catalytic cycle. Furthermore, computational models can help explain the regioselectivity of the reaction, a crucial factor in producing defect-free polymers with desirable electronic properties. researchgate.netsemanticscholar.org By modeling the interaction between the catalyst (e.g., a palladium complex), the thiazole monomer, and the aryl halide, researchers can understand factors that lead to undesirable side-reactions and design improved catalytic systems. semanticscholar.orgrsc.org

Prediction of Conformational Morphology and Intermolecular Interactions in Polymers and Oligomers

The performance of a conjugated polymer in an electronic device is highly dependent on its solid-state morphology, which includes the conformation of individual polymer chains and how they pack together. Computational methods like Molecular Dynamics (MD) simulations can be used to predict the conformational preferences of oligomers and polymers derived from this compound. mdpi.comnih.govicm.edu.pl

These simulations model the interactions between atoms over time, allowing for the exploration of the potential energy surface and the identification of stable conformations. For polymers containing bithiazole units, intermolecular interactions such as π-π stacking are significant. These interactions arise from the planar, aromatic nature of the bithiazole core and are crucial for forming the ordered, crystalline domains necessary for efficient charge transport. DFT can be used to calculate the strength of these noncovalent interactions between polymer chains, providing a quantitative measure of the forces driving self-assembly and crystallization. mdpi.com By understanding these interactions at a molecular level, it becomes possible to predict how changes in the chemical structure, such as the addition of different side chains, will influence the polymer's morphology and, consequently, its electronic performance.

Chemical Reactivity and Functionalization Pathways of 5,5 Dibromo 2,2 Bithiazole

Palladium(0)-Catalyzed Double C-N Coupling Reactions: Synthesis of Quinoidal Derivatives

A significant application of 5,5'-Dibromo-2,2'-bithiazole is in the synthesis of quinoidal derivatives through Palladium(0)-catalyzed double C-N coupling reactions. This transformation allows for the introduction of two nitrogen-containing substituents, leading to extended π-conjugated systems with interesting electronic and optical properties.

In a notable study, a Pd(0)-catalyzed double C-N coupling of 5,5'-dibromo-2,2'-bithiazoles with various (het)arylamines was successfully employed. This reaction, followed by an in situ oxidation mediated by silver(I) oxide (Ag₂O), provides access to cross-conjugated quinoidal 5,5'-diarylimino-2,2'-bithiazoles. These resulting quinoidal compounds are highly colored and have been investigated for their electrochemical and spectroscopic properties. The general reaction scheme involves the coupling of this compound with two equivalents of an amine in the presence of a palladium catalyst and a suitable base, followed by oxidation.

The reaction conditions for this transformation are crucial for achieving good yields of the desired quinoidal products. A typical catalytic system involves a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand, for instance, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), and a base like sodium tert-butoxide (NaOtBu). The reaction is typically carried out in an inert solvent such as toluene (B28343) under elevated temperatures. The subsequent in situ oxidation with Ag₂O is a key step to furnish the final quinoidal structure.

Table 1: Examples of Quinoidal Derivatives Synthesized from this compound

| Amine Reactant | Product | Yield (%) |

| Aniline | 5,5'-Bis(phenylimino)-5H,5'H-[2,2'-bithiazolylidene] | 75 |

| 4-Methoxyaniline | 5,5'-Bis((4-methoxyphenyl)imino)-5H,5'H-[2,2'-bithiazolylidene] | 82 |

| Thiophen-2-amine | 5,5'-Bis(thiophen-2-ylimino)-5H,5'H-[2,2'-bithiazolylidene] | 65 |

Further Functionalization via Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromine atoms of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Stille reactions. These methods are powerful tools for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 5 and 5' positions.

The Suzuki coupling reaction involves the reaction of the dibromo-bithiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to the commercial availability and stability of many organoboron reagents and the generally mild reaction conditions. For dibromo-heterocycles like this compound, the Suzuki reaction can be controlled to achieve either mono- or diarylation by adjusting the stoichiometry of the reagents and the reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

The Stille coupling reaction utilizes an organotin reagent (organostannane) as the coupling partner for the dibromo-bithiazole, again catalyzed by a palladium complex. Stille reactions are known for their tolerance of a wide range of functional groups and are often effective when other coupling methods fail. Similar to the Suzuki reaction, both mono- and bis-functionalization of this compound can be achieved.

While specific studies detailing extensive Suzuki and Stille functionalization of this compound are not abundant in the readily available literature, the reactivity of analogous dibromo-heterocycles provides strong evidence for the feasibility of these transformations. For instance, the successful participation of 4,8-dibromobenzo[1,2-d:4,5-d′]bis( nih.govwikipedia.orgrsc.orgthiadiazole) in both Suzuki-Miyaura and Stille cross-coupling reactions to form mono- and bis-arylated products has been reported. nih.gov This suggests that this compound would behave similarly.

Table 2: Representative Conditions for Suzuki and Stille Coupling of Dibromo-Heterocycles

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, DMF | Arylboronic acids |

| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ or AsPh₃ | (Not always required) | Toluene, THF, DMF | Aryl- or heteroarylstannanes |

Halogen Dance Reactions and Regioselectivity in Bithiazole Systems

Halogen dance reactions are base-induced migrations of halogen atoms on aromatic and heteroaromatic rings. In the context of bithiazole systems, this rearrangement can lead to the formation of isomers that may be difficult to synthesize through other routes. The regioselectivity of such reactions is governed by the thermodynamic stability of the intermediate organometallic species.

Research on a closely related isomer, 4,5-dibromo-2,2'-bithiazole, has demonstrated the occurrence of a long-range halogen dance reaction. nih.gov In this process, treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), induces the migration of a bromine atom. The reaction is initiated by the deprotonation of an acidic proton, followed by a cascade of metal-halogen exchange reactions. The driving force for this migration is the formation of a more stable carbanionic intermediate.

For 4,5-dibromo-2,2'-bithiazole, the C5-bromo group migrates to a deprotonated position on the adjacent thiazole (B1198619) ring. nih.gov It was noted that even without a highly acidic proton flanked by two heteroatoms, as is the case in some bithiazole systems, the halogen dance can still proceed. nih.gov This suggests that the electronic properties of the bithiazole system itself play a crucial role in facilitating this rearrangement.

While a detailed study on the halogen dance reaction of this compound itself is not extensively documented in the cited literature, the principles observed in its isomers are highly relevant. The deprotonation of a bithiazole ring by a strong base can lead to the formation of a lithiated intermediate. This intermediate can then undergo a series of halogen-metal exchanges, potentially leading to a rearrangement of the bromine atoms. The regioselectivity of such a process would be dictated by the relative stability of the possible lithiated bithiazole intermediates. The acidity of the C-H bonds on the thiazole rings is a key factor, which is influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms.

Future Research Directions and Emerging Applications

Development of Novel Catalyst Systems for Enhanced Polymerization Efficiency and Sustainability

The synthesis of high-performance polymers from 5,5'-Dibromo-2,2'-bithiazole is critically dependent on the catalyst systems employed. Future research is geared towards developing novel catalysts that not only enhance polymerization efficiency but also align with the principles of green chemistry. Traditional palladium catalysts, while effective, present challenges related to cost, toxicity, and removal from the final product.

Current research efforts are exploring the use of more sustainable and cost-effective transition metals like cobalt. For instance, cobalt-catalyzed hydroarylation polyaddition has been successfully used to synthesize bithiazole-based poly(arylenevinylene)s. nih.gov This method offers a regioselective approach to polymerization. Further investigations are needed to optimize these cobalt-based systems to achieve higher molecular weights and lower polydispersity in the resulting polymers, which are crucial for superior electronic properties.

Another promising avenue is the development of heterogeneous catalysts. Immobilizing catalysts on solid supports can simplify the purification process, allow for catalyst recycling, and minimize metal contamination in the polymer. Research in this area will focus on designing robust support materials and optimizing the reaction conditions to maintain high catalytic activity and selectivity.

Design of Advanced Architectures for High-Performance Organic Electronic Devices

The performance of organic electronic devices is intrinsically linked to the molecular architecture of the constituent materials. For polymers derived from this compound, future research will concentrate on designing advanced architectures that facilitate efficient charge transport and enhance device stability.

One key strategy involves the synthesis of copolymers with a donor-acceptor (D-A) architecture. The electron-deficient bithiazole unit acts as an excellent acceptor, and when combined with various electron-donating monomers, it can lead to materials with tunable bandgaps and energy levels. nih.govrsc.org For example, copolymerizing bithiazole units with electron-rich thienylenevinylene has been shown to produce low bandgap polymers. rsc.org The structural rigidity and high planarity of the fused bithiazole units promote ordered π-stacking, which is beneficial for charge carrier mobility. rsc.org

Future designs will explore more complex architectures, such as three-dimensional structures and block copolymers, to control the morphology of the active layer in devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The introduction of specific side chains can also play a crucial role in optimizing the material's solubility, processability, and solid-state packing. acs.org

| Device | Polymer Architecture | Key Performance Metric | Reference |

| OFET | Fused bithiazole-thienylenevinylene copolymer | Charge Mobility: 0.09 cm²/V·s | rsc.org |

| OPV | Donor-Acceptor small molecules | Exploration as non-fullerene acceptors | mdpi.com |

Application of Advanced Characterization Techniques for Structure-Function Elucidation in Bithiazole-Based Materials

A deep understanding of the relationship between the molecular structure of bithiazole-based materials and their electronic function is paramount for designing next-generation devices. Future research will increasingly rely on advanced characterization techniques to probe these materials at various length scales.

Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of these polymers, which is crucial for device longevity. rsc.org Spectroscopic methods, including UV-vis spectroscopy, provide insights into the optical properties and bandgaps of the materials in both solution and thin-film form. rsc.org

Emerging characterization methods will offer even greater detail. For example, advanced microscopy techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) can reveal the nanoscale morphology of polymer thin films, which directly impacts charge transport. Furthermore, in-situ and operando characterization techniques will allow researchers to study the structural and electronic changes in materials during device operation, providing invaluable feedback for material design. nih.gov These methods will be critical for elucidating how factors like molecular orientation and crystallinity influence device performance. rsc.org

Exploration of Bithiazole-Containing Supramolecular Assemblies and Their Potential in Quantum Computing Technologies

The field of quantum computing represents a frontier for materials science, demanding materials with precisely controllable quantum states. fz-juelich.de While the direct application of this compound in quantum computing is still in its nascent stages, the unique electronic properties of its derivatives make them intriguing candidates for exploration.

Future research could focus on the design of bithiazole-containing supramolecular assemblies. nih.gov Through non-covalent interactions like hydrogen bonding and π-π stacking, these molecules could self-assemble into highly ordered structures. The ability to control the arrangement of molecules at the nanoscale is a key requirement for building quantum devices.

The development of topological quantum computers, which are inherently more robust against environmental noise, relies on exotic materials known as topological superconductors. azoquantum.comlabmanager.com Researchers are exploring hybrid materials that combine superconductors with other materials to induce topological states. The tunable electronic properties of bithiazole-based conjugated systems could potentially be exploited in the design of such hybrid materials. While still highly speculative, the exploration of bithiazole derivatives in the context of quantum information science opens up a novel and exciting research direction. uchicago.edu

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 5,5'-Dibromo-2,2'-bithiazole and its derivatives?

- Direct bromination of 2,2'-bithiazole : Bromination at the 5,5' positions using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) is a common method. Reaction optimization includes temperature control (0–25°C) and stoichiometric excess of brominating agents to achieve high yields .

- Pd(0)-catalyzed cross-coupling : For functionalized derivatives, Pd-catalyzed reactions (e.g., Suzuki, Stille) with aryl/hetaryl halides or organometallic reagents are employed. For example, this compound reacts with (het)arylamines under Pd(0) catalysis to form quinoidal bithiazoles, followed by Ag₂O-mediated oxidation .

- Post-polymerization modifications : Brominated monomers are used in polycondensation reactions (e.g., with EDOT derivatives) to synthesize conjugated polymers for organic electronics .

Q. How is the purity and structure of this compound validated experimentally?

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) isolates products, with purity confirmed by TLC .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (thiazole protons) and absence of residual starting material signals.

- Elemental analysis : Matches calculated C, H, N, S, and Br percentages .

Advanced Research Questions

Q. How does N-methylation alter the electronic properties of bithiazole-containing polymers?

- Methodology : Treat polymers (e.g., poly(4,4'-dinonyl-5,5'-bithiazole)) with methyltriflate to quaternize nitrogen atoms.

- Effects :

- Redshifted absorbance/emission : N-methylation lowers HOMO (-5.2 eV to -5.8 eV) and LUMO (-3.1 eV to -3.6 eV) levels, narrowing the bandgap (UV-Vis/PL) .

- Enhanced conductivity : Increased by 8 orders of magnitude due to improved charge-carrier mobility (four-point probe measurements) .

- Electrochemical shifts : Cyclic voltammetry shows a 0.88 V increase in reduction potential, indicating stabilized LUMO .

Q. What computational approaches predict charge transport in bithiazole-based semiconductors?

- Density functional theory (DFT) :

- Optimize geometry (B3LYP/6-31G*) to calculate HOMO/LUMO distribution. For 5,5'-diaryl derivatives, HOMO localizes on thiazole rings, while LUMO extends to electron-withdrawing substituents (e.g., CF₃) .

- Reorganization energy (λ) : Lower λₑ (electron) vs. λₕ (hole) values (e.g., λₑ = 0.15 eV, λₕ = 0.28 eV) predict n-type behavior in OFETs .

Q. How do synthetic variations in this compound affect OFET performance?

- Substituent effects :

- Trifluoromethylphenyl groups : Induce a 2D columnar packing (XRD), achieving electron mobility (μₑ) of 1.83 cm²/Vs in OFETs .

- Alkyl chains (e.g., dihexyl) : Improve solubility and film morphology (AFM), but excessive alkylation reduces μₑ due to steric hindrance .

Data Contradiction Analysis

Q. Why do reported yields for Pd-catalyzed coupling of this compound vary across studies?

- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5–10 mol%) improve yields (70–85%) but increase costs .

- Solvent effects : DMF vs. THF impacts reaction rates; DMF accelerates coupling but may degrade sensitive substrates .

- Substituent compatibility : Electron-deficient aryl amines (e.g., nitro groups) yield <50% due to slower oxidative addition .

Q. How does the choice of heterocycle (thiazole vs. thiophene) influence MOF properties?

- Luminescence : Bithiazole-based MOFs emit at 450–500 nm (blue-green), while bithiophene analogues redshift to 550 nm (green-yellow) due to extended conjugation (PL spectroscopy) .

- Stability : Thiazole's higher aromaticity enhances thermal stability (TGA: decomposition >300°C vs. 250°C for thiophene) .

Methodological Best Practices

- Purification : Recrystallize from ethanol/water (3:1) to remove bromine residues .

- Handling : Store under argon to prevent oxidation; brominated thiazoles are light-sensitive .

- Device testing : Use top-contact OFET configurations with Au electrodes (vacuum deposition, 50 nm thickness) for reproducible μₑ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。